molecular formula C16H22BrN3O3 B2451750 Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate CAS No. 2402830-06-0

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate

Cat. No.: B2451750
CAS No.: 2402830-06-0
M. Wt: 384.274
InChI Key: QFXMSBRSSCPLDC-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a piperidine ring core protected by a tert-butyloxycarbonyl (Boc) group and a 6-bromopyridine moiety, makes it a versatile building block for the synthesis of more complex molecules. The bromine atom on the pyridine ring is a reactive site that can undergo various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling researchers to introduce diverse structural elements . The Boc-protected amine on the piperidine ring offers a handle for further functionalization under mild deprotection conditions. While the exact biological activity of this specific compound is not fully characterized, research into structurally related piperidine-carbamate compounds has identified promising agents in drug discovery, particularly in the development of kinase inhibitors for investigating oncology pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)19-12-5-4-8-20(10-12)14(21)11-6-7-13(17)18-9-11/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXMSBRSSCPLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate typically involves multiple steps. One common synthetic route starts with the bromination of pyridine to form 6-bromopyridine. This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group at the 3-position. The resulting 6-bromopyridine-3-carbonyl compound is then reacted with piperidine to form the piperidinyl derivative. Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, potentially altering the functional groups present.

    Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate is unique due to its specific combination of functional groups and ring systems. The presence of the piperidine ring provides distinct conformational flexibility and reactivity compared to similar compounds with different ring structures .

Biological Activity

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate is a synthetic organic compound that has garnered attention due to its potential biological activity. This compound features a tert-butyl group, a piperidine ring, and a bromopyridine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H19BrN2O2\text{C}_{15}\text{H}_{19}\text{Br}\text{N}_2\text{O}_2

This structure includes the following functional groups:

  • Tert-butyl group : Enhances lipophilicity.
  • Piperidine ring : Often associated with various biological activities.
  • Bromopyridine moiety : May facilitate interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. The bromopyridine component can engage in hydrogen bonding and π-π interactions, enhancing binding affinity to target sites. This can potentially modulate various biochemical pathways, leading to therapeutic effects.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related piperidine derivatives has shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

CompoundIC50 (µM)Mechanism
Example A5.2Apoptosis induction
Example B3.8Cell cycle arrest

2. Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial activity against various bacterial strains. The presence of the bromine atom in the structure may enhance the compound's ability to penetrate bacterial membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL

3. Neuroprotective Effects

The piperidine ring is known for its neuroprotective properties in several studies. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis.

Case Studies

A study focusing on the synthesis and biological evaluation of related carbamates demonstrated that modifications in the piperidine moiety significantly influenced their anticancer activity. The study highlighted the importance of substituent variations in optimizing pharmacological profiles.

Case Study Overview:

  • Objective : To evaluate the anticancer activity of modified piperidine carbamates.
  • Methodology : Synthesis followed by in vitro assays on various cancer cell lines.
  • Findings : Certain modifications led to enhanced potency against specific cancer types while reducing cytotoxicity in normal cells.

Q & A

Q. What are the common synthetic routes for Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate?

The synthesis typically involves coupling a bromopyridine carbonyl derivative with a tert-butyl carbamate-protected piperidine. For example, a nucleophilic substitution or amidation reaction under anhydrous conditions using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) at elevated temperatures (~100°C). Purification via flash column chromatography (ethyl acetate/hexane gradients) is standard to isolate the product . Modifications to the pyridine or piperidine moieties may require tailored protecting group strategies or alternative coupling reagents.

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm connectivity, with distinct signals for the tert-butyl group (~1.3–1.4 ppm for CH₃), piperidine protons (3.0–4.0 ppm), and bromopyridine aromatic protons (7.0–8.5 ppm) .
  • X-ray crystallography : Programs like SHELX refine crystal structures to resolve bond lengths, angles, and stereochemistry. This is critical for confirming the spatial arrangement of the bromopyridine and carbamate groups .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties influencing its experimental handling?

  • Solubility : Limited aqueous solubility due to the hydrophobic tert-butyl group; typically dissolved in DMSO or DCM for biological assays.
  • Stability : The carbamate group is susceptible to hydrolysis under acidic/basic conditions, requiring storage at neutral pH and low temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while additives like DMAP may accelerate coupling .
  • Temperature control : Stepwise heating (e.g., 80°C → 100°C) minimizes side reactions like over-substitution or decomposition.
  • Catalysis : Palladium catalysts or phase-transfer agents improve regioselectivity in bromopyridine coupling .
  • Real-time monitoring : HPLC or TLC tracks reaction progress, enabling timely quenching to prevent byproduct formation .

Q. How can computational modeling aid in predicting biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with target proteins. Key steps:

  • Ligand preparation : Optimize 3D geometry using software like Avogadro.
  • Binding site analysis : Identify hydrophobic pockets or hydrogen-bonding residues complementary to the bromopyridine and carbamate groups.
  • Free energy calculations : MM-PBSA/GBSA methods estimate binding affinities, guiding SAR studies .

Q. How to resolve discrepancies in biological activity between this compound and its structural analogs?

  • Comparative assays : Test analogs (e.g., chloro vs. bromo substituents) in enzyme inhibition or cell-based assays. For example, replace the bromine with chlorine (as in ) and measure IC₅₀ shifts .
  • Structural analysis : Use X-ray co-crystallography to compare binding modes. Differences in halogen bonding (Br vs. Cl) or steric effects may explain activity variations .
  • Metabolic profiling : LC-MS/MS identifies degradation products or metabolites that alter efficacy .

Q. What strategies validate target engagement in cellular systems?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target in live cells, followed by pull-down and MS identification .
  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding under thermal stress .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and computational structural predictions?

  • Resolution checks : Ensure crystallographic data has sufficient resolution (<1.0 Å) to resolve ambiguous electron density regions. SHELX refinement parameters (R-factor, wR2) should meet IUCr standards .
  • Force field validation : Compare computational results (e.g., Gaussian DFT) with experimental bond lengths/angles. Adjust force fields or solvation models if discrepancies exceed 5% .

Q. Why might biological activity differ between in vitro and in vivo studies?

  • Pharmacokinetic factors : Poor bioavailability or rapid metabolism (e.g., carbamate hydrolysis) may reduce in vivo efficacy. Address via prodrug strategies or formulation optimization .
  • Off-target effects : Use CRISPR knockouts or isoform-specific inhibitors to isolate target-mediated effects .

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